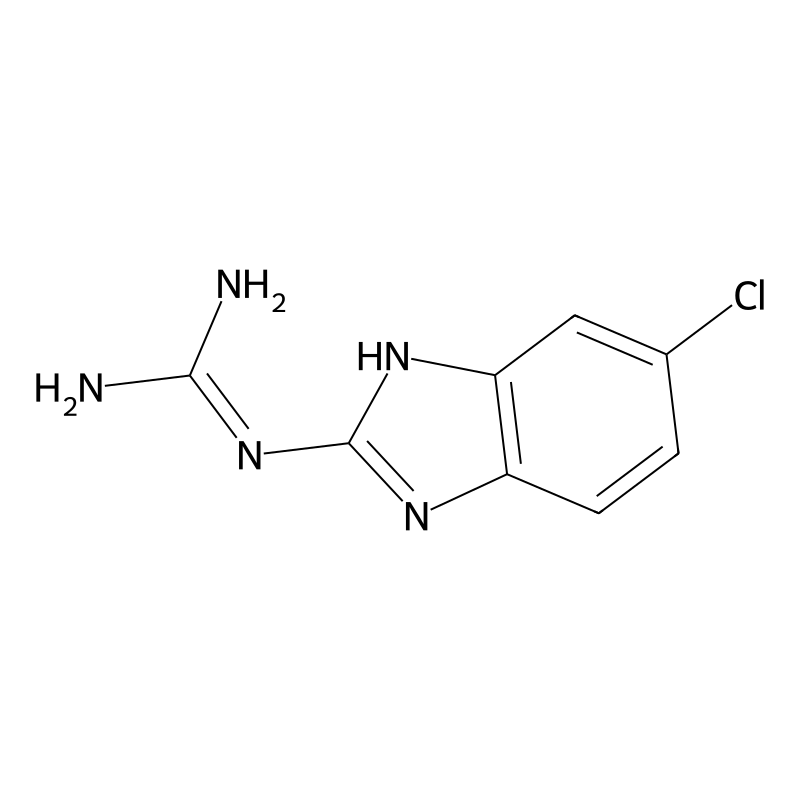2-(6-chloro-1H-benzimidazol-2-yl)guanidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
- Antimicrobial activity: Benzimidazole derivatives are known for their antifungal and antibacterial properties. The presence of the guanidine group may further enhance these properties. Studies on related benzimidazole-guanidine structures have shown promise against various fungal and bacterial strains []. Further research is needed to determine if 2-(6-chloro-1H-benzimidazol-2-yl)guanidine exhibits similar activity.
2-(6-chloro-1H-benzimidazol-2-yl)guanidine is an organic compound characterized by its unique structural features. Its molecular formula is C₈H₈ClN₅, and it has a molecular weight of approximately 209.64 g/mol. The compound consists of a benzimidazole moiety substituted with a guanidine group, making it a member of the benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
2-(6-chloro-1H-benzimidazol-2-yl)guanidine exhibits significant biological activity, particularly as an antimicrobial and antiviral agent. Studies have shown that compounds with similar structures can inhibit various pathogens, including fungi and viruses. The presence of the benzimidazole ring is often associated with enhanced biological efficacy due to its ability to interact with biological targets such as enzymes and receptors .
The synthesis of 2-(6-chloro-1H-benzimidazol-2-yl)guanidine can be achieved through several methods:
- Direct Reaction: The compound can be synthesized by reacting 6-chloro-1H-benzimidazole with guanidine in an appropriate solvent under controlled conditions.
- Substitution Reactions: Utilizing nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles can also yield this compound.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired product .
This compound has potential applications in various fields:
- Pharmaceuticals: Due to its antimicrobial and antiviral properties, it may serve as a lead compound in drug development.
- Agriculture: It could be explored as a pesticide or fungicide due to its ability to inhibit microbial growth.
- Research: As a biochemical probe, it can help in studying specific biological pathways or mechanisms related to diseases .
Interaction studies have indicated that 2-(6-chloro-1H-benzimidazol-2-yl)guanidine can bind to specific biological targets, influencing pathways associated with disease states. These studies often utilize techniques such as molecular docking, surface plasmon resonance, and other biophysical methods to elucidate binding affinities and mechanisms of action. Such interactions are crucial for understanding its therapeutic potential and guiding further modifications for enhanced efficacy .
Several compounds share structural similarities with 2-(6-chloro-1H-benzimidazol-2-yl)guanidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-benzimidazole | Benzimidazole core without guanidine | Known for broad-spectrum antimicrobial activity |
| 5-(4-chlorophenyl)-1H-benzimidazole | Substituted benzene ring | Exhibits anti-cancer properties |
| N,N'-dimethylbenzimidazole | Dimethyl substitution on guanidine | Potent against certain bacterial strains |
| 1H-benzimidazol-2-thiol | Thiol group instead of guanidine | Potential antioxidant properties |
These compounds highlight the versatility of the benzimidazole scaffold while showcasing the unique properties imparted by the guanidine substitution in 2-(6-chloro-1H-benzimidazol-2-yl)guanidine. Its specific chlorine substitution also differentiates it from other derivatives, potentially enhancing its biological activity and selectivity towards certain targets .
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








